molecular formula C14H15NO3 B8385117 2-(2,6-Dimethoxyphenoxy)aniline

2-(2,6-Dimethoxyphenoxy)aniline

Cat. No.: B8385117
M. Wt: 245.27 g/mol
InChI Key: UEUKXEQTKIEXLY-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)aniline is an aromatic amine derivative characterized by an aniline group substituted with a 2,6-dimethoxyphenoxy moiety. This compound’s structure features two methoxy groups at the ortho positions of the phenoxy ring, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(2,6-dimethoxyphenoxy)aniline

InChI

InChI=1S/C14H15NO3/c1-16-12-8-5-9-13(17-2)14(12)18-11-7-4-3-6-10(11)15/h3-9H,15H2,1-2H3

InChI Key

UEUKXEQTKIEXLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Anilines

Key structural analogs include:

Compound Name CAS RN Substituents on Phenoxy Ring Key Differences vs. Target Compound
4-(2,6-Dimethylphenoxy)aniline 91251-42-2 2,6-Dimethyl Methyl groups (electron-donating) vs. methoxy groups; increased hydrophobicity
3-(2-Methoxyethoxy)-4-methylaniline 6373-46-2 2-Methoxyethoxy, 4-methyl Flexible methoxyethoxy chain; altered electronic profile
N-(2,6-Dichlorophenyl)aniline 15307-93-4 2,6-Dichloro Electron-withdrawing Cl substituents; reduced basicity of aniline

Key Insights :

  • The 2,6-dimethoxy substitution pattern in the target compound may confer steric hindrance, influencing binding interactions in biological systems .
Receptor Affinity Analogs

The 2,6-dimethoxyphenoxy moiety is critical in receptor ligands. For example:

  • WB4101 (a 2,6-dimethoxyphenoxy analogue): Exhibits nanomolar affinity as a 5-HT1A antagonist. Derivatives with o-methyl, o-t-butyl, or o-methoxy groups (e.g., (S)-2, (S)-16) show similar specificity, suggesting that steric bulk at the ortho positions is tolerated in receptor binding .

Comparison :

  • The target compound’s unsubstituted aniline group contrasts with WB4101’s complex side chains. This difference may limit its direct use as a receptor ligand but highlights the scaffold’s versatility for functionalization .
Lignin Model Dimers

The 2,6-dimethoxyphenoxy group is prevalent in lignin model compounds:

  • Compound II (1-(4-hydroxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)-1,3-propanediol): Degraded via alkyl-aryl cleavage by lignin peroxidase .
  • Veratrylglycerol-β-syringyl ether (VS): Features a 2,6-dimethoxyphenoxy group; its hydrolysis kinetics and conformation depend on stereochemistry and substituents .

Comparison :

  • Unlike these diol-based dimers, 2-(2,6-Dimethoxyphenoxy)aniline lacks hydroxyl groups, likely rendering it more resistant to oxidative degradation. However, the aniline’s amine group could participate in alternative reaction pathways, such as Schiff base formation .
Physicochemical Properties
  • logP: Analogous compounds with 2,6-dimethoxyphenoxy groups (e.g., dimethyl(2,6-dimethoxyphenoxy)butoxy silane) exhibit logP values ~3.6, suggesting moderate lipophilicity . The target compound’s logP is expected to be lower due to the polar aniline group, impacting bioavailability.

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